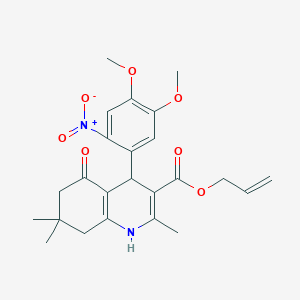

Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative, a subclass of 1,4-dihydropyridines (1,4-DHPs). These compounds are pharmacologically significant, exhibiting calcium modulatory, antibacterial, and antioxidant activities . The target molecule features a nitro group and two methoxy substituents on the phenyl ring, coupled with a prop-2-en-1-yl ester moiety.

Properties

Molecular Formula |

C24H28N2O7 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

prop-2-enyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C24H28N2O7/c1-7-8-33-23(28)20-13(2)25-15-11-24(3,4)12-17(27)22(15)21(20)14-9-18(31-5)19(32-6)10-16(14)26(29)30/h7,9-10,21,25H,1,8,11-12H2,2-6H3 |

InChI Key |

ZCCFFFDTXQUZQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)OCC=C |

Origin of Product |

United States |

Biological Activity

Prop-2-en-1-yl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 370.408 g/mol. Its structure includes a hexahydroquinoline core that is substituted with various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the hexahydroquinoline class. For instance:

- Antibacterial Studies : Compounds with structural similarities have shown significant antibacterial activity against various strains of bacteria. A study reported that derivatives of hexahydroquinoline exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Hexahydroquinoline Derivative | Staphylococcus aureus | 32 |

| Hexahydroquinoline Derivative | Escherichia coli | 64 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

- Mechanism of Action : Similar heterocyclic compounds have been noted for their ability to inhibit key signaling pathways involved in cancer cell proliferation. For example, compounds targeting the PI3K/Akt pathway have shown promise in reducing tumor growth in xenograft models .

- Case Study : A recent study demonstrated that a related compound exhibited cytotoxic effects on breast cancer cell lines with IC50 values around 50 µM. This suggests that the compound may also possess cytotoxic properties against cancer cells .

Synthesis and Characterization

The synthesis of prop-2-en-1-yl derivatives has been achieved through various methods including microwave-assisted synthesis and classical organic synthesis techniques. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of these compounds.

In Vivo Studies

In vivo studies involving animal models have indicated that certain derivatives can effectively reduce tumor size without significant toxicity to normal tissues. These findings are critical for assessing the therapeutic potential of prop-2-en-1-yl derivatives in clinical settings.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents critically determine electronic, steric, and solubility properties:

Ester Group Variations

The ester moiety impacts molecular weight, logP, and pharmacokinetics:

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.